N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . This reaction proceeds under mild conditions and results in the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer properties have been explored in various studies.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its potent antimicrobial and anticancer properties.
Properties
Molecular Formula |
C13H14N4O4S |
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Molecular Weight |
322.34g/mol |
IUPAC Name |
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-8(18)14-12-15-16(9(2)19)13(3,22-12)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,14,15,18) |
InChI Key |
GHQRRKYPOBOPQB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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